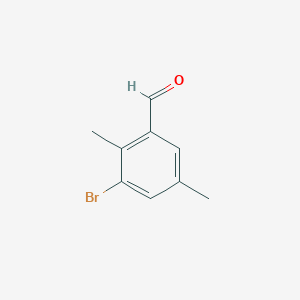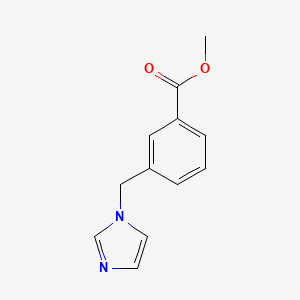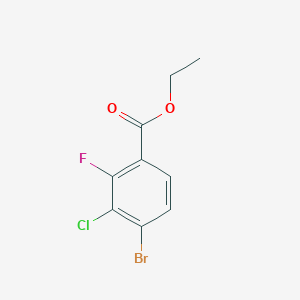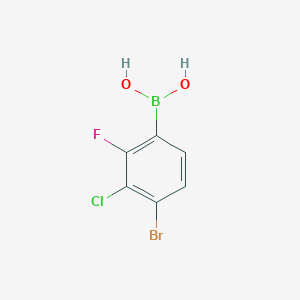
3-Bromo-2,5-dimethylbenzaldehyde
説明
3-Bromo-2,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO and a molecular weight of 213.07 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,5-dimethylbenzaldehyde is 1S/C9H9BrO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring with bromine, aldehyde, and two methyl groups attached at positions 3, 2, and 5 respectively.Physical And Chemical Properties Analysis
3-Bromo-2,5-dimethylbenzaldehyde is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not available in the search results.科学的研究の応用
Quantum-Chemical Calculations and Zero-Field Splitting
- Quantum-Chemical Properties : Quantum-chemical calculations reveal significant zero-field splitting in molecules like 3-Bromo-2,5-dimethylbenzaldehyde. This property is mainly due to second-order spin—orbit coupling, which has implications in molecular spectroscopy and quantum computing (Mijoule, 1981).
Synthesis and Characterization in Chemical Reactions
- Synthetic Chromene Derivatives : Dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, related to 3-Bromo-2,5-dimethylbenzaldehyde, plays a role in synthetic chemistry, particularly in the production of drugs and biological activities. Its synthesis and kinetics have been extensively studied, enhancing our understanding of its application in medicinal chemistry (Asheri, Habibi-Khorassani & Shahraki, 2016).
Application in Organic Synthesis
- Chelating Ligands and Optical Properties : 3-Bromo-2,5-dimethylbenzaldehyde is used to synthesize bidentate and tridentate 6-bromoquinoline derivatives, which show potential in organic synthesis and display high emission quantum yield, indicating utility in materials science and photochemistry (Hu, Zhang & Thummel, 2003).
Effects on Structure and Reactivity
- Nonlinear Optical Properties : The bromine substitution effect on compounds like 3-Bromo-2,5-dimethylbenzaldehyde significantly influences linear and nonlinear optical properties, making these compounds potential candidates for use in nonlinear optical materials (Aguiar et al., 2022).
Antioxidant and Cytoprotective Effects
- Bio-effects in Skin Cells : Derivatives of 3-Bromo-2,5-dimethylbenzaldehyde, such as 3-bromo-4,5-dihydroxybenzaldehyde, demonstrate significant bio-effects, including antioxidant and cytoprotective properties in skin cells, highlighting its potential in dermatological applications (Ryu et al., 2019).
Role in Chemical Synthesis and Analysis
- Palladium-Catalyzed Cross-Coupling : 2-Bromo-3,4,5-trimethoxybenzaldehyde, closely related to 3-Bromo-2,5-dimethylbenzaldehyde, is utilized in palladium-catalyzed cross-coupling reactions for synthesizing compounds with biological, medicinal, and material applications (Ghosh & Ray, 2017).
Application in Spectroscopy
- Phosphorescence Spectra Analysis : The phosphorescence spectra and lifetimes of isomers of dimethylbenzaldehydes, similar to 3-Bromo-2,5-dimethylbenzaldehyde, are studied, providing insights into their molecular structures and behavior in different conditions (Despres, Migirdicyan & Blanco, 1976).
Vibrational Spectroscopy Studies
- Vibrational Frequencies : The infrared and Raman spectra of isomers of dimethylbenzaldehydes, related to 3-Bromo-2,5-dimethylbenzaldehyde, have been explored, providing a deeper understanding of their vibrational properties (Venkoji, 1984).
作用機序
Target of Action
It’s known that benzylic compounds, such as 3-bromo-2,5-dimethylbenzaldehyde, often interact with benzylic hydrogens . These hydrogens are activated towards free radical attack .
Mode of Action
It’s known that benzylic compounds can undergo sn1, sn2, and e1 reactions, showing enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds are known to affect various biochemical pathways due to their reactivity .
Result of Action
The reactivity of benzylic compounds can lead to various molecular and cellular changes .
特性
IUPAC Name |
3-bromo-2,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMLDNNWNXIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)
![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)
![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)

![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)


![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)
![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine, 95%](/img/structure/B6318191.png)